![molecular formula C18H18CuN2O2 B12893004 Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex is a coordination compound that features a copper ion coordinated to a bis-Schiff base ligand derived from phenol and ethylenediamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex typically involves the following steps:
Formation of the Schiff Base Ligand: The Schiff base ligand is prepared by the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and ethylenediamine. The reaction is usually carried out in ethanol under reflux conditions.
Complexation with Copper Ion: The Schiff base ligand is then reacted with a copper(II) salt, such as copper(II) acetate or copper(II) chloride, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or under reflux until the complex is formed.
Industrial Production Methods
Industrial production of this complex may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex undergoes various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: Ligand exchange reactions can occur, where the Schiff base ligand can be replaced by other ligands.
Coordination: The complex can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Coordination: Additional ligands can be introduced in solution, and the reaction can be carried out at room temperature or under reflux.
Major Products
Oxidation: Oxidized forms of the copper complex.
Substitution: New copper complexes with different ligands.
Coordination: Multi-ligand copper complexes.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and coupling reactions.
Material Science: The complex is studied for its potential use in the development of new materials with unique properties, such as magnetic or conductive materials.
Medicinal Chemistry: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex exerts its effects involves the coordination of the copper ion to the Schiff base ligand, which stabilizes the copper in a specific oxidation state. This allows the complex to participate in redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-]: The ligand without the copper ion.
Copper(II) acetate: A simple copper(II) salt used in the synthesis of the complex.
Schiff base ligands: Other Schiff base ligands derived from different aldehydes and amines.
Uniqueness
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex is unique due to the specific coordination environment provided by the Schiff base ligand, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Eigenschaften
Molekularformel |
C18H18CuN2O2 |
|---|---|
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C18H20N2O2.Cu/c1-13-3-5-17(21)15(9-13)11-19-7-8-20-12-16-10-14(2)4-6-18(16)22;/h3-6,9-12,21-22H,7-8H2,1-2H3;/q;+2/p-2 |
InChI-Schlüssel |
NSCMXISSIISUIG-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1)[O-])C=NCCN=CC2=C(C=CC(=C2)C)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


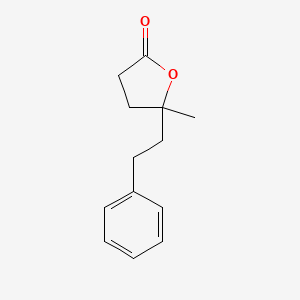
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
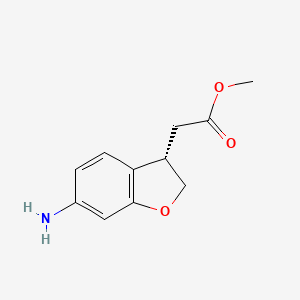
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
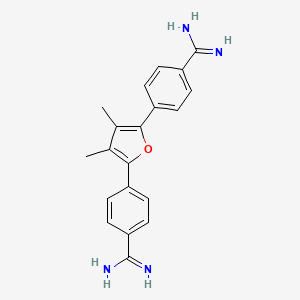
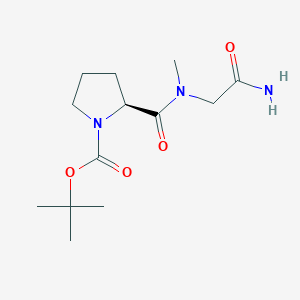
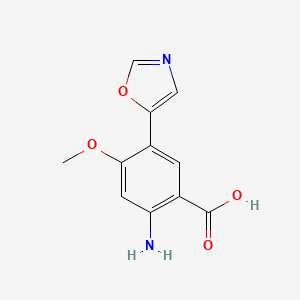
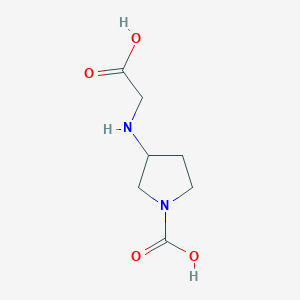
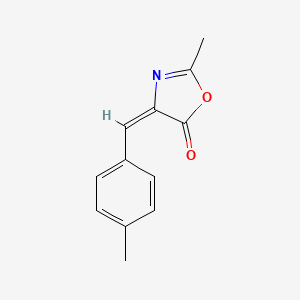
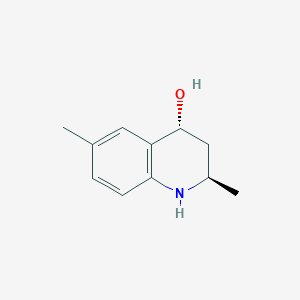

![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)
![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
